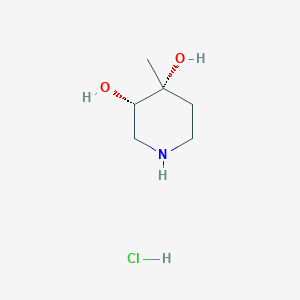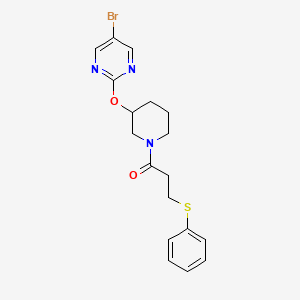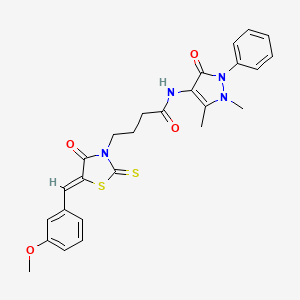
2-Bromo-3,4-dichloro-6-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-dichloro-6-fluorotoluene is a chemical compound that belongs to the family of halogenated toluenes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound is widely used in scientific research due to its unique properties and versatile applications.
Applications De Recherche Scientifique
2-Bromo-3,4-dichloro-6-fluorotoluene has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound is also used as a reagent in organic synthesis, such as the preparation of aryl bromides and aryl chlorides. In addition, 2-Bromo-3,4-dichloro-6-fluorotoluene is used as a reference standard in analytical chemistry for the identification and quantification of halogenated toluenes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorotoluene is not well understood. However, studies have shown that the compound can undergo halogen-metal exchange reactions, which can lead to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, such as amines and alcohols, to form new compounds. The compound can also undergo substitution reactions, where the halogen atoms are replaced by other functional groups.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-3,4-dichloro-6-fluorotoluene. However, studies have shown that the compound can act as a mutagen and genotoxic agent, causing DNA damage and mutations in bacterial and mammalian cells. The compound can also induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-3,4-dichloro-6-fluorotoluene in lab experiments include its high purity, stability, and ease of handling. The compound is also readily available and cost-effective, making it suitable for large-scale experiments. However, the compound is highly reactive and can be hazardous if not handled properly. It is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the research and development of 2-Bromo-3,4-dichloro-6-fluorotoluene. One area of interest is the synthesis of new compounds using 2-Bromo-3,4-dichloro-6-fluorotoluene as a building block. This can lead to the discovery of new pharmaceuticals, agrochemicals, and materials with improved properties and performance. Another area of interest is the investigation of the mechanism of action of 2-Bromo-3,4-dichloro-6-fluorotoluene, which can provide insights into its reactivity and potential applications. Furthermore, the development of new synthetic methods for 2-Bromo-3,4-dichloro-6-fluorotoluene can improve its efficiency and sustainability, making it a more attractive option for industrial applications.
Méthodes De Synthèse
The synthesis of 2-Bromo-3,4-dichloro-6-fluorotoluene involves the bromination of 3,4-dichloro-6-fluorotoluene using bromine in acetic acid. The reaction is carried out at room temperature, and the product is obtained in high yield. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Propriétés
IUPAC Name |
3-bromo-1,2-dichloro-5-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQYQDVHIBCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-dichloro-6-fluorotoluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2878828.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2878835.png)
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)
![N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2878841.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)

![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)
![Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2878848.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2878849.png)

![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)